molecular formula C8H4N2O2 B12363050 Quinazoline-4,6-dione

Quinazoline-4,6-dione

Cat. No.: B12363050
M. Wt: 160.13 g/mol
InChI Key: RKXUWEAUYQSBLZ-UHFFFAOYSA-N
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Description

Quinazoline-4,6-dione is a heterocyclic organic compound that features a fused ring system composed of a benzene ring and a pyrimidine ring. This compound is known for its significant biological activities and is a key scaffold in medicinal chemistry. This compound and its derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline-4,6-dione typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method is the Niementowski synthesis, where anthranilic acid reacts with formamide under acidic conditions to yield this compound . Another approach involves the use of transition-metal-catalyzed reactions, which have been shown to be effective in constructing the quinazoline scaffold .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Quinazoline-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include a variety of this compound derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

Quinazoline-4,6-dione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: this compound derivatives are investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.

    Industry: The compound finds applications in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of quinazoline-4,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound derivatives can disrupt cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinazoline-4,6-dione is unique due to its specific substitution pattern and the range of biological activities it exhibits. Its ability to act as a scaffold for various bioactive molecules makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

IUPAC Name

quinazoline-4,6-dione

InChI

InChI=1S/C8H4N2O2/c11-5-1-2-7-6(3-5)8(12)10-4-9-7/h1-4H

InChI Key

RKXUWEAUYQSBLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2=CC1=O

Origin of Product

United States

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